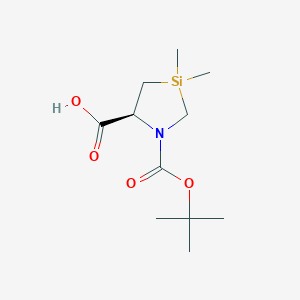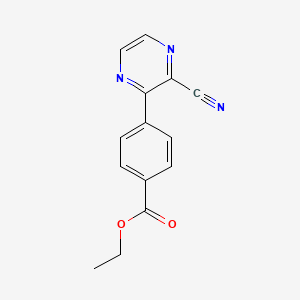
2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, Mass spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This would involve discussing the chemical reactions that the compound can undergo, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, and stability .Applications De Recherche Scientifique
Antibacterial Activity
- The compound's derivatives, particularly those involving thiazole and aminothiazole structures, have been studied for their antibacterial properties. They exhibit potent antibacterial activity against a range of gram-positive and gram-negative bacteria, including beta-lactamase-producing strains. This suggests potential applications in developing new antibacterial agents (Sakagami et al., 1991).
Enzyme Inhibition for Pollution Treatment
- Research indicates that certain redox mediators can significantly enhance the efficiency of enzymes like laccases and peroxidases in degrading or transforming recalcitrant organic pollutants. Compounds similar to 2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid, due to their structural characteristics, might interact with these enzymes or serve as redox mediators, potentially offering pathways to treat industrial effluents or wastewater containing stubborn aromatic compounds (Husain & Husain, 2007).
Impact on Metabolic Pathways
- Variants of the compound have been explored for their role in influencing metabolic pathways. For instance, certain derivatives are shown to inhibit gluconeogenesis from lactate but not from fructose, indicating a potential for selective metabolic intervention. This could have implications in managing conditions like diabetes, though further research is needed to understand the mechanisms and potential applications (Hanson et al., 1969).
Radiolabeling and Imaging
- The compound and its derivatives are subjects of interest in developing radiolabeled agents for imaging purposes. Studies indicate potential in creating positron emission tomography (PET) radioligands, particularly for imaging specific tissue types or investigating the distribution and metabolism of drugs within the body (Yu et al., 2003).
Safety And Hazards
Propriétés
IUPAC Name |
2-[(3-methoxyphenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3S/c1-8-12(13(15)16)18-11(14-8)7-9-4-3-5-10(6-9)17-2/h3-6H,7H2,1-2H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXUITJMQQGSAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)CC2=CC(=CC=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Methoxybenzyl)-4-methylthiazole-5-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Ethyl 4-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]benzoate](/img/structure/B1398579.png)





![tert-butyl 2-(3H-imidazo[4,5-b]pyridin-2-yl)ethylcarbamate](/img/structure/B1398588.png)



![3-[4-Ethoxy-3-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1398594.png)
